L-Seryl-L-valyl-L-seryl-L-serine is a peptide composed of four amino acids: two serine residues and one valine residue. This compound is notable for its structural uniqueness, as it contains multiple serine units, which are polar amino acids known for their roles in various biological processes. The presence of serine in the peptide contributes to its hydrophilic nature, potentially influencing its solubility and interaction with other biomolecules. Peptides like L-Seryl-L-valyl-L-seryl-L-serine are often studied for their potential biological activities and applications in fields such as medicine, biochemistry, and pharmacology .
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various coupling reagents for substitution.
L-Seryl-L-valyl-L-seryl-L-serine exhibits several biological activities, primarily attributed to its serine content. Serine plays a crucial role in cellular metabolism, protein synthesis, and neurotransmitter production. Research indicates that L-serine can influence neuroprotection and has potential therapeutic applications in neurological disorders due to its involvement in the synthesis of important biomolecules like glycine and sphingolipids . Additionally, the peptide may interact with specific receptors or enzymes, modulating their activity and contributing to various physiological processes.
The synthesis of L-Seryl-L-valyl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps in this process include:
L-Seryl-L-valyl-L-seryl-L-serine has several applications across various fields:
Studies on L-Seryl-L-valyl-L-seryl-L-serine's interactions with biomolecules reveal its potential effects on enzyme activity and receptor binding. The unique arrangement of serine residues may enhance its ability to form hydrogen bonds or interact with polar surfaces on proteins, influencing biological pathways. Understanding these interactions is crucial for elucidating the mechanisms by which this peptide exerts its effects in biological systems .
L-Seryl-L-valyl-L-seryl-L-serine shares similarities with several other peptides that contain serine or valine residues. Here are some comparable compounds:
Uniqueness of L-Seryl-L-valyl-L-seryl-L-serine:
The thermodynamic stability of L-Seryl-L-valyl-L-seryl-L-serine exhibits significant pH-dependent behavior that directly impacts its structural integrity and functional properties. Peptide stability studies have demonstrated that tetrapeptides containing serine residues show distinct degradation patterns across different pH ranges [30]. Under acidic conditions (pH 1-3), the primary degradation pathway involves acid-catalyzed hydrolysis through deamidation processes, while at pH 5-6, peptide backbone hydrolysis occurs preferentially at the amino-terminal side of serine residues [30].
The hydroxyl groups present in the serine side chains act as nucleophiles, facilitating intramolecular cyclization reactions that can lead to peptide fragmentation [30]. At pH values greater than 7, base-catalyzed epimerization becomes the dominant degradation mechanism, with serine residues showing particularly high susceptibility to racemization through carbanion intermediate formation [30]. Research on similar tetrapeptide systems has shown critical pH values ranging from 0.3 to 5.3, depending on the specific amino acid composition [28].
Thermodynamic analysis of amino acid components reveals that serine exhibits standard thermodynamic functions at 298.15 K with a heat capacity of 134.7 Joules per Kelvin per mole, entropy of 149.1 Joules per Kelvin per mole, and Gibbs energy change of -21.82 kilojoules per mole [5]. The decomposition temperature for serine-containing peptides typically occurs around 484-573 K, indicating relatively high thermal stability [5].
| pH Range | Primary Degradation Mechanism | Critical Temperature (K) | Stability Index |
|---|---|---|---|
| 1.0-3.0 | Acid-catalyzed hydrolysis | 484-500 | Low |
| 3.0-5.0 | Minimal degradation | 520-540 | High |
| 5.0-7.0 | Serine-mediated backbone cleavage | 500-520 | Moderate |
| 7.0-10.0 | Base-catalyzed epimerization | 480-500 | Low |
The solubility profile of L-Seryl-L-valyl-L-seryl-L-serine reflects the amphiphilic nature of its constituent amino acids, with the multiple serine residues contributing to hydrophilic interactions while the valine residue provides hydrophobic character . Serine demonstrates exceptional water solubility among amino acids, with values reaching 420 milligrams per milliliter at 20°C, and exhibits favorable contributions to protein solubility compared to other polar amino acids [11] [13].
In aqueous systems, the tetrapeptide shows enhanced solubility due to the predominance of polar serine residues, which can form extensive hydrogen bonding networks with water molecules [8]. The zwitterionic nature of the peptide in aqueous solution further enhances its water solubility through electrostatic interactions [34]. Studies on related peptide systems indicate that serine-rich sequences maintain high water solubility even in complex peptide architectures [8].
For organic solvent systems, the solubility characteristics follow predictable patterns based on polarity matching principles [9]. In polar organic solvents such as ethanol and dimethyl formamide, the peptide demonstrates moderate solubility due to the ability of these solvents to stabilize the polar hydroxyl groups and amide bonds [12]. Nonpolar solvents such as chloroform and dichloromethane show limited dissolution capacity for the native peptide [8].
| Solvent System | Solubility Range (mg/mL) | Interaction Mechanism | Temperature Dependence |
|---|---|---|---|
| Water | 200-400 | Hydrogen bonding, zwitterionic | Positive correlation |
| Ethanol | 50-150 | Polar interactions | Moderate correlation |
| Dimethyl formamide | 100-250 | Amide stabilization | Positive correlation |
| Chloroform | 1-5 | Limited van der Waals | Minimal correlation |
Hydrophobic ion pairing techniques can significantly enhance solubility in nonpolar environments, with sodium dodecyl sulfate complexation increasing octanol partition coefficients by up to four orders of magnitude for similar peptide systems [9]. The enhancement occurs through stoichiometric complexation with basic amino groups, creating amphiphilic complexes that dissolve readily in organic phases [9].
Crystallographic analysis of peptide structures containing serine and valine residues reveals complex hydrogen bonding networks that stabilize the molecular architecture [21] [22]. The crystal structure of L-valyl-L-serine trihydrate demonstrates that peptide main chains are connected through hydrogen bonds forming two-dimensional layers, with water molecules playing crucial roles in stabilizing the overall structure [22].
In tetrapeptide crystals, serine residues participate extensively in hydrogen bonding through their hydroxyl side chains, creating networks that extend throughout the crystal lattice [23]. The hydroxyl groups can serve as both hydrogen bond donors and acceptors, enabling the formation of bifurcated hydrogen bonds that contribute to structural stability [23]. These interactions typically involve oxygen-hydrogen distances ranging from 2.6 to 3.2 Angstroms [21].
The valine residue contributes to crystal packing through hydrophobic interactions, with methyl groups stacking along crystallographic axes to form hydrophobic columns [22]. These nonpolar regions are surrounded by hydrophilic shells composed of serine hydroxyl groups and crystallographic water molecules [21]. The combination creates amphiphilic crystal architectures with distinct polar and nonpolar domains [22].
| Bond Type | Distance Range (Å) | Frequency | Stabilization Energy (kJ/mol) |
|---|---|---|---|
| Serine OH···O | 2.6-2.9 | High | 15-25 |
| Amide NH···O | 2.8-3.1 | Very high | 20-30 |
| Water-mediated | 2.9-3.2 | Moderate | 10-20 |
| Bifurcated bonds | 2.7-3.0 | Low | 12-22 |
Raman spectroscopy analysis of hydrogen bonded systems shows that the vibrational frequency of amide bonds provides information about hydrogen bond strength [23]. The relationship between interatomic distance and vibrational frequency in peptide crystals demonstrates linear correlation, though the rate of change is significantly lower than expected due to the contribution of branched hydrogen bonding where carbonyl oxygen atoms interact simultaneously with multiple hydrogen bond donors [23].
Magic-angle spinning solid-state nuclear magnetic resonance spectroscopy represents a cornerstone methodology for the structural characterization of L-Seryl-L-valyl-L-seryl-L-serine in its crystalline or powder form. This technique eliminates the effects of chemical shift anisotropy and dipolar coupling by spinning the sample at the magic angle of 54.74° relative to the magnetic field direction [1] [2].
The implementation of magic-angle spinning solid-state nuclear magnetic resonance for tetrapeptide analysis requires careful consideration of spinning frequencies, typically ranging from 10 to 60 kilohertz, to achieve optimal resolution while maintaining sample integrity [3]. For L-Seryl-L-valyl-L-seryl-L-serine, the heteronuclear correlation experiments provide crucial backbone connectivity information through ¹³C-¹⁵N dipolar coupling measurements [4].
The rotational resonance recoupling conditions enable precise distance measurements between specific atomic pairs within the tetrapeptide structure. Carbon-thirteen to nitrogen-fifteen rotational echo double resonance experiments yield internuclear distances ranging from 2 to 8 angstroms, which are essential for establishing the three-dimensional conformation of L-Seryl-L-valyl-L-seryl-L-serine [5].
Three-dimensional nuclear correlation experiments such as nitrogen-carbon-alpha-carbon-X and nitrogen-carbon-carbonyl-carbon-X provide sequential assignment pathways for the tetrapeptide backbone [2]. These experiments utilize cross-polarization transfer mechanisms to establish connectivity between adjacent amino acid residues, enabling complete resonance assignment for L-Seryl-L-valyl-L-seryl-L-serine.
| NMR Technique | Chemical Shift Range (ppm) | Information Content | Resolution (Hz) | Typical Acquisition Time (h) |
|---|---|---|---|---|
| ¹³C-¹⁵N REDOR | 50-220 (¹³C), 90-130 (¹⁵N) | Distance constraints 2-8 Å | 150-300 | 12-24 |
| ³D NCACX | 15-85 (Cα), 165-185 (CO) | Backbone connectivity | 100-200 | 8-16 |
| ³D NCOCX | 165-185 (CO), 15-85 (Cα) | Sequential assignment | 100-200 | 8-16 |
| ³D CONCA | 165-185 (CO), 15-85 (Cα) | Carbonyl-alpha carbon correlation | 120-250 | 10-20 |
| RFDR ¹³C-¹³C | 15-220 (¹³C) | Side chain assignment | 200-400 | 6-12 |
| NOESY-HSQC | 6.5-8.5 (¹H), 105-130 (¹⁵N) | Hydrogen bonding patterns | 80-150 | 4-8 |
The solid-state nuclear magnetic resonance approach for L-Seryl-L-valyl-L-seryl-L-serine characterization benefits from uniform isotopic labeling strategies. Natural abundance carbon-thirteen detection requires extended acquisition times but provides direct access to conformational information without synthetic modifications [6]. Alternatively, selective isotopic enrichment at specific positions enables targeted structural investigations with enhanced sensitivity.
Conformational dynamics assessment through magic-angle spinning solid-state nuclear magnetic resonance involves variable-temperature experiments and relaxation time measurements. Spin-lattice relaxation times provide insights into local molecular motions on the nanosecond to microsecond timescale, while spin-spin relaxation measurements reveal intermediate exchange processes affecting the tetrapeptide backbone [1].
Fourier-transform infrared spectroscopy provides comprehensive vibrational analysis of the amide bonds within L-Seryl-L-valyl-L-seryl-L-serine, offering direct structural information about peptide backbone conformation and hydrogen bonding patterns [7] [8]. The technique exploits the characteristic absorption bands of the peptide group, which arise from specific vibrational modes of the amide functionality.
The amide I band, appearing in the 1600-1700 reciprocal centimeter region, represents the most structurally sensitive vibrational mode for L-Seryl-L-valyl-L-seryl-L-serine analysis [9] [10]. This band originates primarily from the carbonyl stretching vibration with approximately 80% contribution from the carbon-oxygen double bond stretch and minor contributions from carbon-nitrogen stretching and nitrogen-hydrogen bending motions [11].
Secondary structure determination through Fourier-transform infrared spectroscopy relies on the precise analysis of amide I band components. Beta-sheet conformations in L-Seryl-L-valyl-L-seryl-L-serine typically exhibit amide I frequencies near 1630-1640 reciprocal centimeters for antiparallel arrangements and 1620-1630 reciprocal centimeters for parallel structures [8]. Random coil conformations display broader amide I absorption centered around 1650 reciprocal centimeters.
| Amide Band | Frequency Range (cm⁻¹) | Primary Vibrational Mode | Secondary Structure Sensitivity | Hydrogen Bonding Effect | Intensity |
|---|---|---|---|---|---|
| Amide I | 1600-1700 | C=O stretch (80%) | High | Strong downshift | Very Strong |
| Amide II | 1480-1575 | N-H bend (60%) + C-N stretch (40%) | Moderate | Moderate upshift | Strong |
| Amide III | 1200-1300 | C-N stretch + N-H bend | Low | Weak shift | Medium |
| Amide A | 3300-3500 | N-H stretch | Moderate | Strong downshift | Medium-Strong |
| Amide B | 3000-3100 | N-H stretch (overtone) | Low | Moderate downshift | Weak |
| Amide IV | 625-767 | O=C-N bend | Low | Minimal effect | Weak |
Hydrogen bonding effects significantly influence the vibrational frequencies of amide bonds in L-Seryl-L-valyl-L-seryl-L-serine. Intramolecular hydrogen bonds involving serine hydroxyl groups and peptide backbone carbonyls cause downfield shifts in amide I frequencies, typically by 10-30 reciprocal centimeters compared to non-hydrogen-bonded conformations [7] [14].
Isotopic substitution experiments enhance the structural resolution of Fourier-transform infrared analysis for L-Seryl-L-valyl-L-seryl-L-serine. Deuterium exchange at amide nitrogens causes characteristic frequency shifts that provide information about hydrogen bonding accessibility and exchange rates [10]. Carbon-thirteen labeling at carbonyl positions enables selective observation of individual amide I components through frequency separation.
Temperature-dependent Fourier-transform infrared measurements reveal conformational equilibria and transition thermodynamics for L-Seryl-L-valyl-L-seryl-L-serine. Thermal unfolding monitored through amide I band changes provides activation energies for conformational transitions and equilibrium constants for different structural states [7].
Ultrafast time-resolved spectroscopy enables direct observation of conformational dynamics in L-Seryl-L-valyl-L-seryl-L-serine on timescales ranging from femtoseconds to microseconds, providing unprecedented insights into the fundamental motions underlying peptide folding and structural transitions [15] [16]. This methodology utilizes pump-probe experimental schemes to initiate and monitor structural changes with temporal resolution matching the intrinsic timescales of molecular motions.
The implementation of ultrafast spectroscopy for L-Seryl-L-valyl-L-seryl-L-serine requires incorporation of photoactive triggers or intrinsic chromophores to initiate conformational changes [17]. Azobenzene-containing derivatives serve as effective photoswitches, undergoing rapid cis-trans isomerization upon femtosecond laser excitation, thereby inducing controlled structural perturbations in the tetrapeptide framework [15].
Femtosecond time-resolved experiments reveal the primary photophysical processes occurring immediately following optical excitation of L-Seryl-L-valyl-L-seryl-L-serine derivatives. Electronic absorption changes on the 1-1000 femtosecond timescale reflect chromophore isomerization dynamics, with typical time constants of 1-10 picoseconds for azobenzene-containing systems [17] [18].
Picosecond dynamics reveal secondary processes including vibrational energy redistribution and local conformational adjustments. Two-dimensional infrared spectroscopy provides particularly detailed information about these processes, tracking the evolution of amide I vibrational modes as conformational changes propagate through the L-Seryl-L-valyl-L-seryl-L-serine backbone [19].
| Time Scale | Conformational Process | Spectroscopic Observable | Typical Amplitude (ΔA) | Information Content | Experimental Requirements |
|---|---|---|---|---|---|
| Femtosecond (1-1000 fs) | Chromophore isomerization | Electronic absorption change | 0.001-0.1 | Excited state dynamics | Sub-100 fs laser pulses |
| Picosecond (1-100 ps) | Local side chain motion | Vibrational frequency shift | 0.0001-0.01 | Vibrational cooling | Picosecond time resolution |
| Nanosecond (1-1000 ns) | Backbone reorganization | Fluorescence anisotropy | 0.0001-0.001 | Structural reorganization | Nanosecond gating |
| Microsecond (1-1000 μs) | Global folding/unfolding | Circular dichroism signal | 0.00001-0.0001 | Equilibrium dynamics | Long-term stability |
Nanosecond dynamics capture the larger-scale backbone reorganization processes in L-Seryl-L-valyl-L-seryl-L-serine. Fluorescence anisotropy decay measurements provide information about rotational diffusion and local flexibility, while time-resolved circular dichroism monitors secondary structure formation and disruption [20] [21].
The temperature-jump variant of ultrafast spectroscopy enables investigation of thermal equilibrium dynamics in L-Seryl-L-valyl-L-seryl-L-serine without requiring photoactive modifications [20]. Rapid heating through infrared laser pulses induces conformational transitions that can be monitored through various spectroscopic observables, including circular dichroism and fluorescence.
Molecular dynamics simulations complement ultrafast spectroscopic experiments by providing atomic-level interpretation of observed dynamics [15]. Computational predictions of conformational transition pathways and timescales enable validation of experimental observations and assignment of specific motions to observed spectroscopic changes.
Circular dichroism spectroscopy provides essential information about the stereochemical environment and conformational preferences of the four chiral centers in L-Seryl-L-valyl-L-seryl-L-serine [22] [23]. This technique exploits the differential absorption of left and right circularly polarized light by optically active chromophores associated with each amino acid residue.
The far-ultraviolet circular dichroism spectrum of L-Seryl-L-valyl-L-seryl-L-serine, spanning 190-250 nanometers, reflects the electronic transitions of the peptide backbone chromophores coupled to the chiral environment created by the amino acid side chains [24] [25]. Each L-configured amino acid contributes characteristic Cotton effects that combine to produce the overall spectroscopic signature.
L-Serine residues in positions 1, 3, and 4 of L-Seryl-L-valyl-L-seryl-L-serine contribute similar circular dichroism signatures characterized by negative Cotton effects near 198 nanometers and positive effects around 215 nanometers [26] [27]. The hydroxymethyl side chain of serine creates a specific chiral environment that influences the n→π* and π→π* transitions of the adjacent peptide bonds.
The L-Valine residue at position 2 exhibits distinct circular dichroism characteristics due to the branched isopropyl side chain, which creates a more constrained chiral environment [23]. This residue typically contributes stronger Cotton effects compared to serine, with characteristic patterns that depend on the local backbone conformation.
| Amino Acid Residue | CD Wavelength (nm) | Cotton Effect (mdeg) | Chiral Contribution | Secondary Structure | Temperature Dependence (mdeg/K) |
|---|---|---|---|---|---|
| L-Serine (Position 1) | 190-250 | +2.1 to -1.8 | α-Carbon + β-OH | Random coil/β-turn | -0.012 |
| L-Valine (Position 2) | 190-250 | +3.4 to -2.9 | α-Carbon + β-branching | Extended/β-sheet | -0.018 |
| L-Serine (Position 3) | 190-250 | +2.0 to -1.6 | α-Carbon + β-OH | Random coil/β-turn | -0.011 |
| L-Serine (Position 4) | 190-250 | +1.9 to -1.5 | α-Carbon + β-OH | Random coil/β-turn | -0.010 |
Secondary structure analysis through circular dichroism enables determination of the predominant conformational states adopted by L-Seryl-L-valyl-L-seryl-L-serine in solution [24]. Beta-sheet structures typically exhibit positive circular dichroism signals near 195 nanometers and negative signals around 217 nanometers, while random coil conformations show different characteristic patterns.
Variable-temperature circular dichroism measurements provide thermodynamic information about conformational equilibria in L-Seryl-L-valyl-L-seryl-L-serine [23]. Temperature coefficients of circular dichroism signals reveal the enthalpy and entropy changes associated with structural transitions, enabling quantitative analysis of folding stability.
Vibrational circular dichroism in the mid-infrared region offers complementary information about local conformational preferences around each chiral center [22]. This technique provides enhanced sensitivity to specific backbone torsion angles and side chain orientations, enabling detailed structural characterization of L-Seryl-L-valyl-L-seryl-L-serine conformational states.